Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate
Description
Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a [1,2,3]triazole moiety. Key structural attributes include:
- Trifluoromethyl (CF₃) group at position 3, enhancing metabolic stability and lipophilicity.
- Saturated azepine ring, conferring conformational flexibility compared to rigid aromatic systems.
This compound’s unique architecture positions it as a candidate for pharmaceutical and agrochemical research, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.
Properties
Molecular Formula |
C10H12F3N3O2 |
|---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-6-carboxylate |
InChI |
InChI=1S/C10H12F3N3O2/c1-18-9(17)6-2-3-7-8(10(11,12)13)14-15-16(7)5-4-6/h6H,2-5H2,1H3 |
InChI Key |
AHIGPSYYNKGLHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(N=NN2CC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Multi-Step Synthesis Involving Cyclization and Functionalization
The typical synthetic route includes:
Step 1: Formation of the Triazole Core
Starting from appropriate hydrazine derivatives and cyclic imidates, the triazole ring is constructed via condensation and cyclization reactions. This step often employs heating in methanol or acetic acid to facilitate ring closure.Step 2: Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent is introduced using trifluoromethylation agents in the presence of catalysts that promote selective substitution at the triazole ring. This step is critical for enhancing the compound's biological activity and stability.Step 3: Esterification to Form the Methyl Carboxylate
The carboxylate ester group is typically introduced by esterification of the corresponding carboxylic acid or by direct use of methyl esters in the cyclization step.
Representative Synthetic Protocols
Method A: Cyclization in Methanol (Based on Triazole-3-carboxylate Synthesis)
Reagents and Conditions:
Cyclic imidate (1.1 equivalents) and methyl 2-hydrazinyl-2-oxoacetate are refluxed in methanol for 12 hours with a slight excess of imidate.Work-up:
After reaction completion, solvent evaporation is followed by purification through recrystallization or chromatography.Outcome:
This method yields triazolo-carboxylate derivatives with moderate to good yields (~49-81%) depending on substituents and ring size.
Method B: Cyclization in Acetic Acid
Reagents and Conditions:
Cyclic imidate and methyl 2-hydrazinyl-2-oxoacetate are heated at 70 °C in acetic acid for 12 hours.Work-up:
The reaction mixture is cooled, filtered, and volatiles removed under reduced pressure. The residue is extracted with dichloromethane, washed with saturated potassium carbonate solution, dried, and concentrated.Outcome:
This method often gives higher yields (up to ~69%) and cleaner products compared to Method A.
Catalytic Trifluoromethylation
Use of trifluoromethylation reagents (e.g., Togni reagents or Ruppert-Prakash reagents) in the presence of catalysts such as copper or silver salts enables the selective introduction of the trifluoromethyl group onto the triazole ring.
Reaction conditions typically involve mild heating and inert atmosphere to prevent side reactions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Method A (Methanol) | Cyclic imidate, methyl hydrazinyl-2-oxoacetate | Reflux in MeOH, 12 h | 49–81 | Moderate yields; suitable for various ring sizes |
| Method B (Acetic Acid) | Same as Method A | 70 °C in AcOH, 12 h | 60–70 | Higher purity and yield; cleaner reaction |
| Catalytic Trifluoromethylation | Trifluoromethylation reagents, Cu/Ag catalyst | Mild heating, inert atmosphere | Variable (dependent on substrate) | Enables selective CF3 group introduction |
| Ritter-Type Cyclization (Analogous) | Bi(OTf)3, p-TsOH, nitriles | 150 °C, sealed tube, overnight | Moderate to high | Innovative method for fused heterocycles; potential application |
Analytical Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structural integrity and substitution pattern, especially proton and carbon environments.
Mass Spectrometry (MS): Confirms molecular weight and presence of trifluoromethyl group.
Melting Point Determination: Provides purity indication; typical melting points reported around 174-175 °C for related triazolo-carboxylates.
Chromatographic Purification: Silica gel column chromatography and recrystallization are standard for isolating pure compounds.
Research Findings and Applications
The trifluoromethyl group significantly influences biological activity by enhancing binding affinity and metabolic stability.
Compounds of this class have been studied as enzyme inhibitors, including PARP7 inhibitors, with potential anticancer applications.
The synthetic methods described allow for structural modifications to optimize pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical studies.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity profile make it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs with Modified Fluorinated Substituents
Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate
- Key Difference : Replacement of CF₃ with CHF₂ at position 3.
- Molecular weight decreases slightly (245.23 vs. ~260–270 for the trifluoromethyl variant) .
- Synthesis : Similar routes likely, though fluorination reagents (e.g., DAST or Deoxo-Fluor) may differ.
Ethyl 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- Key Difference : Pyridine core instead of azepine; [1,2,4]triazolo vs. [1,2,3]triazolo fusion.
Analogs with Varied Heterocyclic Cores
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Key Features : Pyrimidine core with hydroxyl and methyl substituents.
- Impact : Extended conjugation (pyrimidine + triazole) may enhance UV absorption for analytical detection. The hydroxyl group introduces hydrogen-bonding capacity, useful in target binding .
5,7-Dimethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-4(5H)-one-6(7H)-thione
- Key Features : Thiadiazole-pyrimidine hybrid with thione groups.
- Impact : Thionation at position 7 increases electrophilicity, enabling nucleophilic substitutions. The methyl groups enhance lipophilicity, favoring membrane permeability .
Biological Activity
Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory activities. The incorporation of the trifluoromethyl group is particularly noted for enhancing biological activity.
Chemical Structure
The compound features a triazole ring fused with an azepine structure and a carboxylate ester. The presence of the trifluoromethyl group is crucial for its activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, a related study demonstrated that triazole derivatives exhibited potent anti-cancer activities against various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values indicating significant efficacy. The trifluoromethyl group has been shown to enhance these effects substantially.
Table 1: Anticancer Activity of Triazole Derivatives
The mechanism of action involves apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and molecular docking studies which suggest that the trifluoromethyl group plays a critical role in binding affinity to target proteins.
Antibacterial Activity
The antibacterial activity of related triazole compounds has also been investigated. Compounds derived from triazoles have shown promising results against various Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity of Triazole Derivatives
These compounds were compared against standard antibiotics and exhibited superior or comparable efficacy.
Anti-inflammatory Activity
In addition to anticancer and antibacterial properties, triazole derivatives have shown anti-inflammatory effects. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.
Case Studies
Case Study 1: Synthesis and Evaluation
A study synthesized several new triazolo-azepine derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using various assays including cytotoxicity tests on cancer cell lines and antimicrobial susceptibility tests against bacterial strains.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of this compound with target proteins involved in cancer proliferation pathways. Results indicated that the trifluoromethyl group significantly enhances binding affinity compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
